2-(Aminomethyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Aminomethyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C4H9NO . It is used for research purposes .
Chemical Reactions Analysis
Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Scientific Research Applications
Fluorescent Dihydrofuran Derivatives Synthesis
One application involves the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including compounds like 2-(Aminomethyl)prop-2-en-1-ol, to produce fluorescent 2,3-dihydrofuran derivatives. This process, catalyzed by rhodium, highlights the compound's utility in synthesizing fluorescent markers for biochemical applications (Funayama et al., 2005).
Molecular Interactions in Crystal Packing
Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals insights into the role of N⋯π and O⋯π interactions, rather than direct hydrogen bonding, in crystal packing. This underscores the significance of molecular interactions involving compounds structurally related to this compound in determining the structural characteristics of crystalline materials (Zhang et al., 2011).
Catalysis and Autocatalysis
Another study highlights the activation of ruthenium complexes for the catalytic hydrogenation of ketones using 2-(aminomethyl)pyridine ligands derived from this compound. This research provides valuable insights into the mechanisms of catalysis and autocatalysis, particularly in the hydrogenation of acetophenone, demonstrating the compound's relevance in catalytic processes (Hadžović et al., 2007).
Antimicrobial and Corrosion Inhibition
The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their performance as inhibitors for carbon steel corrosion highlight the potential of this compound derivatives in materials science, particularly in corrosion prevention and antimicrobial applications (Gao et al., 2007).
Organic Synthesis and Drug Development
The direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic anti-Mannich and syn-aldol reactions demonstrates the compound's utility in the synthesis of biologically active molecules, which can be foundational for drug development and organic synthesis (Ramasastry et al., 2007).
Properties
IUPAC Name |
2-(aminomethyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(2-5)3-6/h6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOBWZCLWZTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.